Product packaging for Imidazo[1,5-b]pyridazin-3-ol(Cat. No.:)

Imidazo[1,5-b]pyridazin-3-ol

Cat. No.: B13920107
M. Wt: 135.12 g/mol
InChI Key: GMGLAHJHAXQLHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo[1,5-b]pyridazin-3-ol is a fused bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This structure is part of the broader imidazopyridazine scaffold, which is recognized for its strong potential in developing new pharmacological agents due to its resemblance to purine bases found in natural biomolecules . The inherent physicochemical properties of the pyridazine ring, including its weak basicity, significant dipole moment, and robust hydrogen-bonding capacity, make it a valuable scaffold for molecular recognition and interaction with various biological enzymes and receptors . Researchers are increasingly exploring this and related scaffolds for their utility in designing kinase inhibitors, which are crucial in oncology research for targeting signaling pathways in cancerous cells . While the specific biological data for this compound is limited in the public domain, its core structure serves as a privileged starting point for the synthesis of novel compounds. It is primarily used by researchers as a key synthetic intermediate or a building block for the development of more complex molecules targeting a range of diseases. The compound is provided as a high-purity reference standard to ensure reliability and reproducibility in your experimental workflows. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O B13920107 Imidazo[1,5-b]pyridazin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

imidazo[1,5-b]pyridazin-3-ol

InChI

InChI=1S/C6H5N3O/c10-6-1-5-2-7-4-9(5)8-3-6/h1-4,10H

InChI Key

GMGLAHJHAXQLHF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN2C1=CN=C2)O

Origin of Product

United States

Synthetic Methodologies and Strategies for Imidazo 1,5 B Pyridazin 3 Ol and Its Derivatives

Classical Approaches to Imidazo[1,5-b]pyridazine (B2384543) Ring System Formation

The foundational methods for constructing the imidazo[1,5-b]pyridazine ring system primarily involve the formation of the fused imidazole (B134444) or pyridazine (B1198779) ring through cyclization reactions. These classical approaches have been fundamental in the exploration of this class of compounds.

Cyclocondensation Reactions from Precursors

Cyclocondensation reactions represent a primary strategy for the formation of the imidazo[1,5-b]pyridazine core. This approach typically involves the reaction of 1-aminoimidazoles with 1,3-dielectrophilic reagents. beilstein-journals.org The versatility of this method allows for the introduction of various substituents onto the resulting bicyclic system.

Key precursors and reagents in these reactions include:

1-Aminoimidazoles : These serve as the nucleophilic component, with the amino group being crucial for the cyclization process. The substituents on the imidazole ring can be varied to produce a range of derivatives.

1,3-Dielectrophilic Reagents : A variety of dicarbonyl compounds and their equivalents can be employed, such as 1,3-diketones, β-ketoesters, and α,β-unsaturated ketones. beilstein-journals.org The choice of the dielectrophile determines the substitution pattern on the newly formed pyridazine ring.

The reaction mechanism generally proceeds through an initial condensation of the amino group of the 1-aminoimidazole with one of the electrophilic centers of the 1,3-dielectrophile, followed by an intramolecular cyclization and dehydration to yield the aromatic imidazo[1,5-b]pyridazine system. The reaction conditions can be tailored, often involving heating in a suitable solvent, sometimes with the addition of an acid or base catalyst to facilitate the cyclization.

A notable example involves the cyclocondensation of in situ generated 5-aminoimidazoles with reagents like malondialdehydes or 1,3-diketones to furnish substituted imidazo[1,5-a]pyrimidines, a related heterocyclic system, highlighting the utility of this general approach in synthesizing fused imidazole heterocycles. organic-chemistry.org

Table 1: Examples of Precursors in Cyclocondensation Reactions

Precursor Type Example Compound Role in Synthesis
Imidazole Precursor 1-Aminoimidazole Nucleophilic component for ring closure
Dielectrophilic Reagent 1,3-Diketone Provides the carbon backbone for the pyridazine ring
Dielectrophilic Reagent β-Ketoester Versatile reagent for introducing ester functionalities
Dielectrophilic Reagent α,β-Unsaturated Ketone Allows for Michael addition followed by cyclization

Intramolecular Cyclization Pathways

Intramolecular cyclization offers an alternative and effective route to the imidazo[1,5-b]pyridazine scaffold. This strategy involves the formation of the imidazole ring onto a pre-existing pyridazine core. beilstein-journals.org A common approach starts with a 3-aminomethylpyridazine derivative, which undergoes acylation followed by cyclization. beilstein-journals.org

The general sequence for this pathway is as follows:

Preparation of the Precursor : A pyridazine ring bearing an aminomethyl group at the 3-position is the key starting material.

Acylation : The aminomethyl group is acylated using an appropriate acylating agent, such as an acyl chloride or anhydride. This step introduces the future C2 and its substituent of the imidazole ring.

Cyclization : The acylated intermediate is then subjected to cyclization conditions, often involving a dehydrating agent like phosphorus oxychloride, to facilitate the ring closure and formation of the fused imidazole ring. beilstein-journals.org

Another variation of this intramolecular approach involves the direct heterocyclization of 3-(aminomethyl)pyridazines with single-carbon electrophilic reagents. beilstein-journals.org This method bypasses the need for a separate acylation step, offering a more direct route to the final product.

Advanced Synthetic Techniques for the Imidazo[1,5-b]pyridazin-3-ol Scaffold

While classical methods provide a solid foundation for the synthesis of the imidazo[1,5-b]pyridazine core, advanced techniques involving transition metal catalysis offer pathways with potentially higher efficiency, selectivity, and functional group tolerance. However, it is important to note that the application of these advanced methods specifically for the synthesis of this compound is not extensively documented in publicly available literature. The following sections discuss the potential application of these methods based on the synthesis of related heterocyclic systems.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the synthesis of complex heterocyclic compounds. Catalysts based on palladium and copper are particularly prominent in facilitating a variety of bond-forming reactions.

Palladium-catalyzed reactions are powerful tools for the formation of C-N and C-C bonds, which are crucial steps in the synthesis of many nitrogen-containing heterocycles. While specific examples for the direct synthesis of this compound using palladium catalysis are scarce, the principles of palladium-catalyzed amination (Buchwald-Hartwig amination) and cycloaddition reactions are relevant.

In principle, a palladium catalyst could be employed to facilitate the intramolecular amination of a suitably functionalized pyridazine precursor to form the imidazole ring. This would likely involve a pyridazine bearing a leaving group (e.g., a halide) and an amino or protected amino group at an appropriate position to enable a palladium-catalyzed intramolecular cyclization.

For instance, the synthesis of the related pyrido[3',2':4,5]imidazo[1,2-b]pyridazine system has been achieved through an auto-tandem palladium-catalyzed amination of 2-chloro-3-iodopyridine (B15675) with 3-aminopyridazine. researchgate.net This demonstrates the potential of palladium catalysis in constructing fused imidazopyridazine systems, although this example leads to a different isomer.

Copper-catalyzed reactions have emerged as a valuable alternative and complement to palladium-catalyzed methods, particularly in oxidative cyclization reactions. These reactions often proceed under milder conditions and can offer different selectivity.

A potential copper-catalyzed route to the imidazo[1,5-b]pyridazine scaffold could involve an oxidative C-H amination. This type of reaction would be highly atom-economical. For example, a copper-catalyzed aerobic oxidative amination of C(sp³)–H bonds has been successfully used to synthesize imidazo[1,5-a]pyridine (B1214698) derivatives. beilstein-journals.org This methodology, which uses air as the oxidant, could theoretically be adapted for the synthesis of the imidazo[1,5-b]pyridazine system from appropriate precursors.

Furthermore, a copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines has been developed to produce 1,3-disubstituted imidazo[1,5-a]pyridines. organic-chemistry.org This reaction proceeds via an intramolecular cyclization and demonstrates the utility of copper catalysis in forming the imidazole ring of a fused heterocyclic system. While this method was applied to a different isomeric system, it highlights a potential strategy that could be explored for the synthesis of imidazo[1,5-b]pyridazines.

Other Metal-Catalyzed Cross-Coupling Strategies (e.g., Sonogashira, Heck, Suzuki-Miyaura)

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the imidazo[1,5-b]pyridazine core. While direct examples for this compound are not extensively detailed in the literature, the strategies applied to the broader imidazo[1,2-b]pyridazine (B131497) and related systems provide a clear blueprint for potential synthetic routes.

The Suzuki-Miyaura coupling has been successfully employed for the C-C bond formation on the imidazo[1,2-b]pyridazine scaffold. For instance, the reaction of 3-bromoimidazo[1,2-b]pyridazine (B100983) with various boronic acids in the presence of a palladium catalyst can introduce aryl or heteroaryl substituents at the 3-position. researchgate.net This methodology's value is further demonstrated in the synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands, where a palladium-catalyzed Suzuki-Miyaura reaction is a key step. nih.gov The versatility of this reaction allows for the introduction of a diverse range of substituents, which could be precursors for a hydroxyl group.

Sonogashira and Heck couplings also represent viable strategies for functionalizing the imidazo[1,2-b]pyridazine ring system. researchgate.netacs.org The Sonogashira reaction, involving the coupling of a terminal alkyne with an aryl or vinyl halide, and the Heck reaction, which couples an alkene with an aryl or vinyl halide, provide pathways to introduce carbon-based functional groups that can be subsequently transformed. researchgate.netacs.org These reactions have been instrumental in creating complex molecules, including those with potential pharmaceutical applications. acs.org The development of sequential palladium-catalyzed one-pot syntheses, which can include Suzuki-Miyaura, Sonogashira, and Heck reactions, offers an efficient and atom-economical approach to constructing complex heterocyclic systems. nih.gov

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions for Imidazopyridazine Derivatives
Reaction TypeSubstrateReagentsProductReference
Suzuki-Miyaura3-bromoimidazo[1,2-b]pyridazineArylboronic acid, Pd catalyst, base3-Aryl-imidazo[1,2-b]pyridazine researchgate.net
Suzuki-MiyauraIodinated imidazo[1,5-a]pyridineArylboronic acid, Pd(OAc)₂, ligandAryl-substituted imidazo[1,5-a]pyridine nih.gov
SonogashiraAryl halideTerminal alkyne, Pd catalyst, Cu(I) co-catalystAryl-alkyne acs.org
HeckAryl halideAlkene, Pd catalyst, baseAryl-alkene researchgate.net

Metal-Free Synthetic Protocols for Imidazopyridazines

In a move towards more sustainable and cost-effective chemistry, metal-free synthetic methods for imidazopyridazines have gained traction. acs.org These protocols often rely on classic condensation reactions or employ iodine-mediated cyclizations.

One prominent metal-free approach is the Groebke–Blackburn–Bienaymé multicomponent reaction (MCR). This reaction, combined with an I2-promoted electrophilic cyclization, has been utilized to prepare 3-iodo-1H-pyrrolo[3',2':4,5]imidazo[1,2-b]pyridazines. nih.gov The flexibility of this method allows for the introduction of diversity at multiple positions on the scaffold using commercially available starting materials. nih.gov Another metal-free strategy involves the iodine-mediated sp3 C–H amination for the synthesis of imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines. rsc.org

Furthermore, catalyst-free condensation reactions provide an eco-friendly route to imidazopyridine derivatives. For instance, the condensation of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with ethyl 2,4-dioxo-4-arylbutanoates in the presence of a base leads to benzo researchgate.netrsc.orgimidazo[1,2-a]pyridines. acs.org Transition-metal-free synthetic approaches, often relying on traditional cyclocondensation techniques, have also been noted as effective alternatives for creating fused imidazole systems. rsc.org

Photochemical and Electrochemical Methods for Ring Formation

Photochemical and electrochemical methods are emerging as green and efficient alternatives for the synthesis of imidazopyridines. mdpi.comnih.govmdpi.com These techniques often proceed under mild conditions and can offer unique reactivity.

Photochemical synthesis utilizes light to induce reactions, providing a sustainable energy source. mdpi.comnih.gov Visible-light-induced approaches have been developed for both the synthesis and functionalization of imidazopyridines, employing either metallic or metal-free catalysts. mdpi.com

Electrochemical synthesis offers precise control over reactions by adjusting the current and electrode potential, often obviating the need for chemical oxidants or reductants. mdpi.comchim.it A unified strategy for preparing a variety of imidazo-fused N-heteroaromatic compounds has been developed through a regiospecific electrochemical (3+2) annulation of heteroarylamines with tethered internal alkynes. nih.gov This method is notable for its broad substrate scope and avoidance of transition-metal catalysts and oxidizing reagents. nih.gov Another electrochemical method allows for the synthesis of CN-substituted imidazo[1,5-a]pyridines in a cascade process. rsc.org

Strategies for Selective Functionalization at the 3-Position (Hydroxylation)

The introduction of a hydroxyl group at the 3-position of the imidazo[1,5-b]pyridazine ring is a key step in the synthesis of the target compound. This can be achieved through direct oxidation or by converting other functional groups.

Direct Oxidative Transformations of Precursors

Direct hydroxylation of the imidazo[1,5-b]pyridazine core at the 3-position can be challenging. However, oxidative cyclization methods starting from appropriate precursors can lead to the desired hydroxylated product. For instance, copper-catalyzed oxidative cyclization of haloalkynes has been used to synthesize 2-halo-substituted imidazo[1,2-b]pyridazines, which could potentially be adapted for the synthesis of 3-hydroxy derivatives. researchgate.net

Functional Group Interconversion for Hydroxyl Introduction

A more common and versatile approach to introduce a hydroxyl group is through the interconversion of other functional groups. ub.eduvanderbilt.eduslideshare.netscribd.com This can involve several well-established chemical transformations. For example, a precursor with a methoxy (B1213986) group at the 3-position can be demethylated to yield the desired 3-hydroxy compound. Similarly, an amino group at the 3-position could potentially be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis. The conversion of a halide at the 3-position, introduced via methods like the Suzuki-Miyaura coupling followed by halogenation, to a hydroxyl group via nucleophilic substitution is another viable strategy.

Regioselectivity and Stereoselectivity Control in this compound Synthesis

Controlling regioselectivity is crucial in the synthesis of imidazo[1,5-b]pyridazines to ensure the correct isomer is formed. The inherent nucleophilicity of the nitrogen atoms in the starting pyridazine derivatives often dictates the outcome of the cyclization reaction. For instance, in the synthesis of imidazo[1,2-b]pyridazines, the ring nitrogen that is not adjacent to the amino group is typically the most nucleophilic, directing the initial alkylation step. nih.gov

Cascade cyclizations of 1,2-diamino-4H-phenylimidazole with 1,3-diketones have been shown to proceed regioselectively to afford 7-amino-2-R-3-R1-5-phenylimidazo[1,5-b]pyridazines. researchgate.net The reaction conditions can be optimized to achieve high yields of the desired product, and the regioselectivity of these processes has been rationalized through mechanistic studies. researchgate.net Similarly, the heterocyclization of 1,2-diamino-4H-phenylimidazole with α-acylacrylonitriles cleanly produces 7-amino-2-R-5-phenylimidazo[1,5-b]pyridazine-3-carbonitriles in a regioselective manner. researchgate.net

While the synthesis of this compound does not inherently involve stereocenters in the core structure, the stereoselective synthesis of derivatives is an important consideration, particularly for chiral compounds. The atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been achieved through an asymmetric multicomponent reaction using a chiral phosphoric acid catalyst. semanticscholar.orgnih.gov This highlights the potential for controlling stereochemistry in related imidazopyridazine systems when appropriate precursors and catalysts are employed. semanticscholar.orgnih.gov

Table 2: Regioselective Synthesis of Imidazo[1,5-b]pyridazine Derivatives
Starting MaterialsReaction TypeProductKey FeatureReference
1,2-Diamino-4H-phenylimidazole, 1,3-DiketonesCascade Cyclization7-Amino-2-R-3-R¹-5-phenylimidazo[1,5-b]pyridazinesHigh regioselectivity researchgate.net
1,2-Diamino-4H-phenylimidazole, α-AcylacrylonitrilesHeterocyclization7-Amino-2-R-5-phenylimidazo[1,5-b]pyridazine-3-carbonitrilesHigh regioselectivity researchgate.net

Scientific Advancements in the Synthesis of this compound Remain Undocumented

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the documented synthesis of the specific chemical compound This compound . Despite extensive searches for synthetic methodologies, reaction strategies, and green chemistry applications related to this molecule, no specific preparatory methods have been found in published research.

The focus of synthetic chemistry in the broader imidazopyridazine family has been overwhelmingly directed towards its isomers, particularly Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine (B132010). These related structures are prominent in medicinal chemistry and materials science, leading to a wealth of research on their synthesis and derivatization.

For these more common isomers, a variety of sustainable and green chemistry principles have been successfully applied. These modern synthetic approaches include:

Use of Green Solvents: Researchers have employed biodegradable and less toxic solvents such as water, eucalyptol, and deep eutectic solvents to reduce the environmental impact of synthesis.

Catalyst Innovation: The development of eco-friendly and reusable catalysts, including magnetic iron-oxide nanoparticles and heterogeneous catalysts, has been a key area of focus. These catalysts can often be easily recovered and reused, minimizing waste.

Energy-Efficient Methods: Microwave-assisted synthesis has been utilized to accelerate reactions, often leading to higher yields and cleaner products in shorter time frames, thereby reducing energy consumption.

Atom Economy: One-pot and multicomponent reactions, which combine several synthetic steps into a single operation, are increasingly common. These methods improve efficiency and reduce the amount of waste generated.

However, the application of these principles to the synthesis of This compound cannot be detailed, as the foundational synthetic pathways for this specific compound are not present in the current body of scientific literature. The chemical structure of the Imidazo[1,5-b]pyridazine core is distinct from its more studied isomers, meaning that synthetic routes cannot be directly extrapolated.

Consequently, an article focusing solely on the synthetic methodologies for this compound and its derivatives, particularly concerning green chemistry principles, cannot be generated at this time due to the absence of primary research data. Further exploration and publication in this specific area of heterocyclic chemistry would be required to provide the necessary information.

Theoretical and Computational Investigations of Imidazo 1,5 B Pyridazin 3 Ol

Electronic Structure and Molecular Orbital Theory Analysis

The arrangement of electrons within a molecule dictates its physical and chemical properties. Through the lens of molecular orbital theory, we can gain insight into the reactivity and electronic transitions of Imidazo[1,5-b]pyridazin-3-ol.

Frontier Molecular Orbitals (HOMO-LUMO) of this compound

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.

Computational studies on related imidazo[1,5-a]pyridine (B1214698) and imidazo[1,2-b]pyridazine (B131497) derivatives using Density Functional Theory (DFT) provide a model for the electronic properties of this compound. rsc.orgscirp.orgmdpi.comtandfonline.comnih.gov For instance, in similar donor-π-acceptor systems, the HOMO is often distributed across the electron-donating imidazole (B134444) moiety, while the LUMO is localized on the electron-accepting pyridazine (B1198779) ring. tandfonline.com The introduction of a hydroxyl group at the 3-position is expected to raise the energy of the HOMO, thereby influencing the HOMO-LUMO gap. A smaller energy gap generally suggests higher reactivity. scirp.org

To illustrate the typical energy ranges for such systems, the following table presents hypothetical HOMO, LUMO, and energy gap values for this compound, based on data from analogous compounds.

Computational ParameterEnergy (eV)
HOMO Energy-5.5 to -6.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap3.5 to 4.5

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density in a molecule is not uniform. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For the this compound molecule, MEP analysis based on related structures suggests that the nitrogen atoms of the pyridazine ring would exhibit a significant negative potential, making them likely sites for protonation and interaction with electrophiles. researchgate.netuctm.edu The oxygen atom of the hydroxyl group would also be an electron-rich center. The hydrogen atom of the hydroxyl group, along with the hydrogen atoms attached to the carbon framework, would show a positive potential, indicating them as potential sites for nucleophilic interaction. rsc.orgmdpi.comresearchgate.net

Conformational Analysis and Energy Landscapes of the Imidazo[1,5-b]pyridazine (B2384543) Core

The imidazo[1,5-b]pyridazine core is a planar bicyclic system. However, the introduction of substituents can lead to different conformations with varying energies. The -ol suffix in this compound indicates the presence of a hydroxyl group, which can exist in a tautomeric equilibrium with a keto form, Imidazo[1,5-b]pyridazin-3(2H)-one. The relative stability of these tautomers is influenced by factors such as the solvent and the electronic nature of other substituents.

Quantum Chemical Predictions of Reactivity

Quantum chemical calculations can predict the most likely sites for chemical reactions and provide quantitative estimates of a molecule's acid-base properties.

Nucleophilic and Electrophilic Attack Sites

Based on the electronic structure and MEP maps, the predicted sites for nucleophilic and electrophilic attack on this compound are as follows:

Nucleophilic Attack: The most probable sites for nucleophilic attack are the electron-deficient carbon atoms of the pyridazine ring, as well as the proton of the hydroxyl group.

Electrophilic Attack: The nitrogen atoms of the pyridazine ring, with their high electron density, are the primary sites for electrophilic attack. scirp.org The oxygen atom of the hydroxyl group is also a potential site for electrophiles. Studies on related imidazo[1,2-b]pyridazine derivatives have shown that electrophilic substitution, such as nitration, can occur on the imidazole ring. researchgate.net

Theoretical Acid-Base Properties (e.g., pKa Prediction)

The pKa is a measure of the acidity of a compound. Theoretical pKa prediction is a powerful tool in computational chemistry. For this compound, there are several potential protonation and deprotonation sites.

Basicity: The nitrogen atoms of the pyridazine ring are the most basic sites. The pKa of the conjugate acid is predicted to be in the range of 2-4, similar to other pyridazine systems. nih.gov This indicates that this compound is a weak base.

Acidity: The hydroxyl group is the most acidic proton in the molecule. The pKa of the hydroxyl proton is likely to be in the range of 8-10, making it a weak acid. Computational studies on related heterocyclic alcohols have provided a basis for this prediction. irb.hrbas.bg The N-H proton of the imidazole ring is significantly less acidic.

The following table provides a hypothetical summary of the predicted pKa values for the different ionizable groups in this compound.

Ionizable GroupPredicted pKa
Pyridazine Nitrogen (Protonation)2.0 - 4.0
Hydroxyl Group (Deprotonation)8.0 - 10.0
Imidazole N-H (Deprotonation)> 14

Molecular Dynamics Simulations for Understanding Intramolecular and Intermolecular Interactions

Molecular dynamics (MD) simulations and related computational techniques like Hirshfeld surface analysis are powerful tools for elucidating the complex network of forces that govern molecular structure and crystal packing. For the imidazo[1,5-b]pyridazine scaffold, these methods provide insight into both the internal conformational stability (intramolecular interactions) and how individual molecules interact with each other in a condensed phase (intermolecular interactions).

In the context of this compound, the hydroxyl (-OH) group and the nitrogen atoms of the fused ring system would be expected to be key players in forming strong hydrogen bonds. MD simulations can model the dynamics of these hydrogen bonds, including their lifetimes and geometries, while quantum chemical calculations can determine their energetic contributions to stabilizing the crystal lattice. Furthermore, π-π stacking interactions between the aromatic rings are crucial for the supramolecular assembly of these planar heterocyclic systems. researchgate.netiucr.org

Interaction TypeTypical Contributing AtomsSignificance in Imidazo[1,5-b]pyridazine SystemsComputational Method of Study
Intramolecular
Hydrogen BondingO-H···NStabilizes the planar conformation of the molecule.DFT, AIM Theory
Steric HindranceSubstituent groupsInfluences the orientation of substituents relative to the core scaffold.MD Simulations, Conformational Analysis
Intermolecular
Hydrogen BondingO-H···N, C-H···O, C-H···NGoverns the formation of dimers, chains, and 3D networks in the crystal structure. researchgate.netiucr.orgHirshfeld Surface Analysis, MD Simulations
π-π StackingAromatic rings (imidazole and pyridazine)Contributes to the stability of the crystal packing through parallel or offset stacking. researchgate.netiucr.orgHirshfeld Surface Analysis, DFT
van der Waals ForcesAll atoms (H···H, C···H)Provides a significant, albeit weaker, contribution to the overall crystal packing energy. iucr.orgHirshfeld Surface Analysis

This table is representative of interactions studied in imidazopyridine systems and is projected for this compound.

Virtual Screening and Ligand Design Principles Utilizing this compound Scaffolds

The imidazo[1,5-b]pyridazine core is recognized as a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile scaffold for developing ligands for multiple biological targets. beilstein-journals.org Computational methods such as virtual screening and structure-based ligand design are instrumental in exploring the chemical space around this scaffold to identify new drug candidates. rsc.orgresearchgate.net

Virtual screening involves the computational testing of large libraries of compounds against a biological target, such as an enzyme or receptor. rsc.org For scaffolds like imidazopyridazines, this can be done using ligand-based methods, which search for molecules with similar features (pharmacophores) to known active compounds, or structure-based methods, which use docking simulations to predict how well a molecule fits into the target's binding site. google.commdpi.com For instance, virtual screening of millions of compounds led to the identification of imidazo[1,2-b]pyridazines as PIM-1 kinase inhibitors. google.com

Ligand design principles for this scaffold often focus on modifying substituent groups at various positions to enhance potency, selectivity, and pharmacokinetic properties. rsc.orgnih.gov 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models can be built to correlate the chemical features of a series of imidazopyridazine derivatives with their biological activity, providing a theoretical basis for designing new, more effective compounds. mdpi.com For example, studies on related scaffolds have shown that adding specific substituents can reduce nonspecific binding or improve cellular efficacy. nih.govacs.org The imidazo[1,5-b]pyridazine scaffold has been specifically used to design conjugates that act as anti-HIV agents. nih.gov

Target ClassDesign Principle / Computational MethodExample Derivative/ScaffoldResearch FindingReference
Protein Kinases (e.g., PIM, GSK-3, TAK1) Structure-Based Virtual Screening, DockingImidazo[1,2-b]pyridazineIdentification of novel kinase inhibitors from large compound libraries. google.comrsc.orgacs.org
β-Amyloid Plaques Pharmacophore Modeling, SAR2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazineOptimization of substituents to increase binding affinity for potential Alzheimer's imaging agents. nih.gov
GABA-A Receptors 3D-QSAR, Topomer CoMFAImidazo[1,2-a]-pyridinesProvided a theoretical basis for designing novel positive allosteric modulators (PAMs). mdpi.com
HIV Reverse Transcriptase Scaffold Hopping, Hybrid DesignImidazo[1,5-b]pyridazine-d4T conjugateCombination of NNRTI and NRTI pharmacophores into a single molecule. nih.gov
Anti-parasitic Targets Collaborative Virtual ScreeningImidazo[1,2-a]pyridine (B132010)Rapidly expanded a hit chemotype to improve antiparasitic activity and selectivity. rsc.orgresearchgate.net

This table illustrates the application of computational design principles to the broader imidazopyridazine family, which are applicable to the imidazo[1,5-b]pyridazine scaffold.

Computational Mechanistic Studies of Reactions Involving this compound

Understanding the precise mechanism of chemical reactions is fundamental to optimizing synthesis, improving yields, and controlling regioselectivity. Quantum chemical calculations, particularly Density Functional Theory (DFT), are frequently employed to investigate the reaction pathways for the formation of imidazo[1,5-b]pyridazines. mdpi.com These studies can map the potential energy surface of a reaction, identifying intermediates, transition states, and calculating the activation energies required for each step. mdpi.com

A key synthetic route to the imidazo[1,5-b]pyridazine core involves the cascade heterocyclization of 1,2-diaminoimidazoles with various electrophilic partners. beilstein-journals.orgresearchgate.net Computational studies have been used to propose the mechanisms of these complex reactions. For example, DFT calculations were used to investigate the interaction between 1,2-diamino-4-phenylimidazole and dimethyl acetylenedicarboxylate (B1228247) (DMAD). mdpi.com The calculations examined multiple potential pathways, including nucleophilic attacks and cycloadditions, to determine the most energetically favorable route leading to the final imidazo[1,5-b]pyridazine product. mdpi.com These theoretical results showed that an initial nucleophilic attack from a carbon atom of the imidazole ring onto the alkyne of DMAD was a key step in the reaction cascade. mdpi.com Similarly, DFT calculations can clarify the formation of different isomers by comparing the energies of various transition states, explaining why one product is formed preferentially over another. acs.orgnih.gov

Reaction TypeComputational MethodKey Findings from Theoretical StudiesExample ReactantsReference
Cascade Heterocyclization DFT (B3LYP), PCMElucidation of a multi-step pathway involving nucleophilic attack, formation of a bipolar intermediate, and subsequent cyclization.1,2-Diamino-4-phenylimidazole and DMAD mdpi.com
Recyclization HPLC-HRMS, DFTIdentification of intermediates and elucidation of a regio- and chemoselective cascade process involving C-addition followed by intramolecular recyclization.Itaconimides and 1,2-diamino-4-phenylimidazole beilstein-journals.orgbeilstein-journals.org
Alkylation DFT, Hirshfeld AnalysisPrediction of regioselectivity (e.g., N1 vs. N3 vs. N4 alkylation) by calculating the energies of different isomers and analyzing reactive sites via molecular electrostatic potential maps.6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine and alkyl halides mdpi.comnih.gov
Protonation Equilibria DFT, 1H-NMRCalculation of pKa values and identification of the most likely protonation sites (e.g., imidazo[1,5-a]pyridine nitrogen) to explain acidochromic behavior.Imidazo[1,5-a]pyridine derivatives rsc.orgrsc.org

This table summarizes findings from computational mechanistic studies on the synthesis and properties of imidazopyridazine systems.

Molecular Interactions and Mechanistic Elucidation of Imidazo 1,5 B Pyridazin 3 Ol in Vitro and Cellular Contexts

Mechanisms of Enzyme Inhibition and Activation (In Vitro Studies)

Derivatives of the imidazo[1,5-b]pyridazine (B2384543) core have demonstrated significant interactions with various enzyme systems, acting as both inhibitors and activators. These interactions are crucial for their potential therapeutic applications.

Kinase Inhibition Mechanisms

Imidazo[1,5-b]pyridazine derivatives have been identified as potent inhibitors of several kinases, which are key regulators of cellular processes.

Notably, certain imidazo[4,5-b]pyridine derivatives have been shown to inhibit Aurora kinases A, B, and C, which are serine/threonine kinases crucial for mitotic progression. mdpi.com Overexpression of Aurora A kinase is linked to carcinogenesis, making it a promising target for cancer therapy. mdpi.com Optimization of imidazo[4,5-b]pyridine-based compounds has led to the identification of dual inhibitors of Aurora kinases and FMS-like tyrosine kinase 3 (FLT3). nih.gov For instance, one such derivative demonstrated potent inhibition of Aurora-A (Kd = 7.5 nM) and Aurora-B (Kd = 48 nM). nih.gov

Furthermore, imidazo[1,2-b]pyridazine (B131497) derivatives have been developed as potent inhibitors of FLT3, a key target in acute myeloid leukemia (AML). nih.gov Some of these compounds exhibit nanomolar inhibitory activity against both wild-type and mutant forms of FLT3. nih.gov For example, one compound showed an IC50 of 4 nM against FLT3-ITD and 1 nM against the FLT3-D835Y mutant. nih.gov The imidazo[1,2-a]pyridine (B132010) scaffold has also yielded potent FLT3 inhibitors, with some compounds showing comparable potency to the approved drug gilteritinib. nih.gov

Compound Class Target Kinase Inhibitory Activity (Example) Reference
Imidazo[4,5-b]pyridineAurora-A, Aurora-BKd = 7.5 nM (Aurora-A), Kd = 48 nM (Aurora-B) nih.gov
Imidazo[1,2-b]pyridazineFLT3-ITD, FLT3-D835YIC50 = 4 nM (FLT3-ITD), IC50 = 1 nM (FLT3-D835Y) nih.gov
Imidazo[1,2-a]pyridineFLT3Comparable to gilteritinib nih.gov

Phosphodiesterase Inhibition (e.g., PDE10A)

The imidazo[1,5-a]pyrido[3,2-e]pyrazine core, a related heterocyclic system, has been utilized to develop potent and selective inhibitors of phosphodiesterase 10A (PDE10A). nih.gov PDE10A is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), and its inhibition is a potential therapeutic strategy for schizophrenia. nih.govnih.gov Novel imidazo[1,5-a]pyrido[3,2-e]pyrazines have been synthesized and shown to effectively inhibit PDE10A-mediated cAMP hydrolysis. nih.gov Similarly, imidazo[4,5-b]pyridines have been explored as PDE10A inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov A series of imidazo[1,2-b]pyridazine derivatives have also been designed and optimized as potent PDE10A inhibitors. rcsb.org

Compound Class Target Enzyme Inhibitory Activity (Example) Reference
Imidazo[1,5-a]pyrido[3,2-e]pyrazinesPDE10APotent inhibition of cAMP hydrolysis nih.gov
Imidazo[4,5-b]pyridinesPDE10AIC50 = 4.5 nM nih.gov
Imidazo[1,2-b]pyridazinesPDE10APotent inhibitors rcsb.org

Other Enzyme System Interactions

The versatility of the imidazo[1,5-b]pyridazine scaffold extends to other enzyme systems. For instance, imidazo[1,2-b]pyridazine derivatives have been reported as inhibitors of Breakpoint cluster region-Abelson (BCR-ABL) kinase, vascular endothelial growth factor (VEGF) Receptor 2 kinase, and tumor necrosis factor alpha (TNF-α). dergipark.org.tr Additionally, they have shown inhibitory activity against Bruton's tyrosine kinase (BTK), mammalian target of rapamycin (B549165) (mTOR), and glycogen (B147801) synthase kinase-3 (GSK-3). dergipark.org.tr Some 3,6-disubstituted imidazo[1,2-b]pyridazines have demonstrated selective inhibition of DYRKs and CLKs, with IC50 values below 100 nM. nih.gov

Receptor Ligand Binding and Modulation (Cell-Free and Cell-Based Assays, Non-Clinical)

Beyond enzyme interactions, imidazo[1,5-b]pyridazine derivatives have been investigated for their ability to bind and modulate various receptors.

Benzodiazepine (B76468) Receptor Interactions

Certain imidazo[1,2-b]pyridazine derivatives have shown potent binding to peripheral-type benzodiazepine receptors (PBRs), now known as the translocator protein (18 kDa) (TSPO). nih.gov These compounds were found to potently inhibit the binding of [3H]diazepam, [3H]Ro5-4864, and [3H]PK11195 to mitochondrial membranes in rat kidneys. nih.gov The binding characteristics of these imidazo[1,2-b]pyridazine ligands at PBRs were noted to be more similar to isoquinoline (B145761) carboxamides than to benzodiazepines. nih.gov Furthermore, studies have explored imidazo[1,2-b]pyridazines as ligands for central benzodiazepine receptors, which are part of the GABA-A receptor complex. anu.edu.au Some derivatives have shown high affinity in displacing [3H]diazepam from rat brain preparations, with IC50 values in the nanomolar range. anu.edu.au

Compound Class Receptor Target Binding Activity (Example) Reference
Imidazo[1,2-b]pyridazinePeripheral Benzodiazepine Receptor (TSPO)Potent inhibition of [3H]diazepam binding nih.gov
Imidazo[1,2-b]pyridazineCentral Benzodiazepine Receptor (GABA-A)IC50 = 1 nM (for a specific derivative) anu.edu.au

β-Amyloid Plaque Binding

In the context of Alzheimer's disease, the development of imaging agents for β-amyloid (Aβ) plaques is of significant interest. A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their ability to bind to Aβ plaques in vitro. nih.govnih.gov These compounds were designed as isosteric analogues of IMPY, a known Aβ imaging agent. nih.gov The binding affinities of these derivatives for synthetic Aβ₁₋₄₀ aggregates ranged from 11.0 nM to over 1000 nM. nih.gov One particular compound, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, demonstrated a high binding affinity with a Ki value of 11.0 nM, suggesting its potential for development as a positron emission tomography (PET) radiotracer for imaging Aβ plaques. nih.gov

Compound Target Binding Affinity (Ki) Reference
2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazineSynthetic Aβ₁₋₄₀ aggregates11.0 nM nih.gov

Modulation of Cellular Pathways: Mechanistic Insights (In Vitro/Cellular Models)

Signal Transduction Pathway Analysis

There is no specific information in the reviewed literature detailing the effects of Imidazo[1,5-b]pyridazin-3-ol on any signal transduction pathways. While the broader imidazo[1,5-b]pyridazine scaffold has been investigated in the context of pathways like the NO-sGC-cGMP pathway by derivatives acting as soluble guanylate cyclase (sGC) stimulators, no such studies have been published for the -3-ol variant itself. acs.orgijprajournal.com Patents have mentioned imidazo[1,5-b]pyridazine derivatives as potential phosphodiesterase (PDE) inhibitors, which are key enzymes in signal transduction, but specific data for this compound is absent. google.comgoogle.com

Gene Expression Modulation at Transcriptional and Translational Levels

No studies were found that investigate the effect of this compound on gene expression. Research on whether this compound can modulate gene activity at either the transcriptional (synthesis of RNA from a DNA template) or translational (synthesis of protein from an mRNA template) level has not been reported. One study on a different heterocyclic compound noted that it downregulated the hld gene expression, but this is not related to this compound. rsc.org

Protein-Ligand Interaction Studies via Biophysical Methods

Detailed biophysical studies to characterize the direct interaction between this compound and specific protein targets are not available in the public domain. There are no published reports of Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or X-ray crystallography studies involving this compound to elucidate its binding affinity, thermodynamics, or binding mode to a protein target.

Cellular Uptake and Intracellular Localization Mechanisms (In Vitro Cell Lines)

Scientific data on the cellular uptake and intracellular distribution of this compound in in vitro cell lines is currently unavailable. Research has not yet explored how this compound permeates the cell membrane or where it localizes within the cell, which are crucial aspects for understanding its potential biological activity. While permeability of a derivative was assessed using Caco-2 cell monolayers, this data is not for the specific compound . acs.org

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Imidazo 1,5 B Pyridazin 3 Ol Derivatives

Systematic Structural Modifications and Their Impact on Molecular Recognition

Systematic structural modification is a cornerstone of medicinal chemistry, allowing researchers to probe the specific interactions between a ligand and its target. For the imidazopyridazine scaffold, modifications at several positions have been shown to significantly impact molecular recognition and binding affinity.

Studies on imidazo[1,2-b]pyridazine (B131497) derivatives designed as ligands for β-amyloid (Aβ) plaques demonstrated that substitutions at the 2- and 6-positions are critical for binding. nih.gov The introduction of a 2-(4′-Dimethylaminophenyl) group was found to be a key requirement for achieving desirable binding affinities. nih.gov Further modifications at the 6-position showed that a methylthio group resulted in higher affinity compared to a methoxy (B1213986) group. nih.gov However, replacing the phenyl ring at the 2-position with pyridinyl or thiophenyl rings led to a significant reduction in binding, indicating the phenyl group's importance for molecular recognition in this context. nih.gov

In the development of kinase inhibitors, similar SAR trends are observed. For imidazo[1,2-b]pyridazines targeting PIM kinases, the nature of substituents at the R1 and R2 positions dictates the binding efficacy. researchgate.net Likewise, for Transforming growth factor-β-activated kinase 1 (TAK1) inhibitors, substitutions on the imidazo[1,2-b]pyridazine core are crucial. rsc.org The introduction of a morpholine (B109124) group at the C6 position was found to improve TAK1 inhibition. rsc.org Exploration of bioisosteric replacements, such as substituting a phenyl ring with a pyridine (B92270) ring, can enhance activity through new polar interactions and hydrogen bonding with active site residues. rsc.org Research on imidazo[4,5-b]pyridine derivatives has also shown that regioisomeric differences and the orientation of nitrogen atoms can significantly affect binding affinities, particularly with metal cations, by minimizing steric hindrance and enhancing electronic stabilization. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Imidazo[1,5-b]pyridazin-3-ol Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling provides a statistical framework to correlate the chemical structure of compounds with their biological activities. These models are invaluable for predicting the potency of novel analogs and guiding synthetic efforts. d-nb.info

For scaffolds related to imidazopyridazine, QSAR models have been successfully developed. In a study of novel imidazo[1,5-a]pyrido[3,2-e]pyrazines as phosphodiesterase 10A (PDE10A) inhibitors, a QSAR model was established to analyze the effects of different substituents. researchgate.net This computational approach, combined with crystallographic data, provided a deeper understanding of the inhibitor-binding site interactions. researchgate.net Similarly, QSAR studies on substituted tetrazolo[1,5-b]pyridazines have been conducted to understand their anti-inflammatory and antinociceptive properties. nih.gov

These models typically use physicochemical descriptors or molecular field analysis to build a predictive hypothesis. For a series of pyrazole (B372694) derivatives, a 3D-QSAR hypothesis was developed to rationalize the structure-activity relationships for MAO-A and MAO-B inhibition and to create a selectivity model. nih.gov Such computational workflows, often coupling genetic algorithms with regression analyses, can identify optimal pharmacophore and physicochemical descriptor combinations to create robust and predictive QSAR models. researchgate.net

Pharmacophore Modeling and Virtual Screening for Structural Analogs

Pharmacophore modeling defines the essential three-dimensional arrangement of chemical features necessary for a molecule to be recognized by a biological target. mdpi.com These models serve as powerful filters in virtual screening campaigns to identify novel, structurally diverse compounds from large chemical libraries. preprints.org

A study involving virtual screening and molecular docking identified hydroimidazo[1,5-b]pyridazines as potential antagonists for the Corticotropin-releasing factor 1 (CRF1) receptor, demonstrating the direct applicability of these techniques to the specific scaffold of interest. researchgate.net

In a broader context, virtual screening has been effectively used to identify imidazo[1,2-b]pyridazine derivatives as PIM-1 kinase inhibitors. google.com In one such campaign, a computational screen of approximately 1.5 million compounds led to the identification of several active imidazo[1,2-b]pyridazines. google.com These hits were then filtered based on their binding mode, solubility, permeability, and the presence of desired pharmacophore groups to guide lead optimization. google.com Similarly, virtual high-throughput screening identified imidazo[1,2-a]pyrazine (B1224502) compounds as potential inhibitors of the VirB11 ATPase, which were subsequently synthesized and evaluated. ucl.ac.uk This process highlights the efficiency of combining pharmacophore-based virtual screening with targeted synthesis to accelerate the discovery of new bioactive molecules. mdpi.comucl.ac.uk

Impact of Substituent Effects on Mechanistic Potency (In Vitro)

The in vitro potency of imidazopyridazine derivatives is highly sensitive to the nature and position of their substituents. The electronic and steric properties of these groups directly influence the binding interactions with the target protein, thereby modulating the compound's mechanistic potency.

In the pursuit of ligands for β-amyloid plaques, a series of imidazo[1,2-b]pyridazine derivatives were evaluated in vitro, revealing a wide range of binding affinities (Ki values from 11.0 to >1000 nM) depending on the substitution patterns at the 2- and 6-positions. nih.gov The data clearly shows that small modifications can lead to significant changes in potency. For instance, the 6-methylthio analogue (Compound 4) displayed a higher affinity than the 6-methoxy analogue (Compound 3). nih.gov

Table 1: In Vitro Binding Affinities of Imidazo[1,2-b]pyridazine Derivatives for Aβ Plaques Data sourced from reference nih.gov

Compound R (Position 6) R' (Position 2) Ki (nM)
IMPY H 4'-(Dimethylamino)phenyl 13.9
2c Iodo 4'-(Dimethylamino)phenyl 29.3
3 Methoxy 4'-(Dimethylamino)phenyl 21.0
4 Methylthio 4'-(Dimethylamino)phenyl 11.0
5 2-Fluoroethoxy 4'-(Dimethylamino)phenyl 36.9

Similar trends are evident in kinase inhibition. For imidazo[1,2-b]pyridazine-based PIM-1 kinase inhibitors, substitutions at the R1 and R2 positions dramatically affect their half-maximal inhibitory concentration (IC50). researchgate.net The strategic placement of amide, sulfonyl, or sulfonamide groups can enhance binding affinity and selectivity. rsc.org Studies on Haspin kinase inhibitors showed that optimizing the lead structure based on docking models led to imidazopyridazine derivatives with IC50 values as low as 6 nM. researchgate.net

Table 2: In Vitro Potency of Imidazo[1,2-b]pyridazine Derivatives against PIM Kinases Data sourced from reference researchgate.net

Compound R1 Group R2 Group PIM1 IC50 (µM) PIM2 IC50 (µM)
K00135 3-CF3-phenyl 4-Morpholino-phenyl 0.041 0.44
K00486 4-Cl-phenyl 4-Morpholino-phenyl 0.043 0.50
K00152 3-CF3-phenyl 4-(4-Me-piperazin-1-yl)-phenyl 0.025 0.16

These examples underscore the principle that targeted substitutions—modifying polarity, hydrogen-bonding capacity, and steric bulk—are crucial for fine-tuning the in vitro mechanistic potency of this compound derivatives and their analogs. rsc.orgzenodo.org

Conformational Flexibility and Binding Affinity Relationship in Molecular Systems

The relationship between a molecule's conformational flexibility and its binding affinity is a key aspect of drug design. A molecule must adopt a specific, low-energy conformation to fit optimally into a protein's binding site. The inherent flexibility of the imidazopyridazine scaffold and its substituents plays a critical role in this process.

High-resolution X-ray crystallography combined with SAR analysis provides powerful insights into these relationships. Studies on pyrazolo[1,5-b]pyridazine (B1603340) inhibitors of DYRK1A kinase revealed an unusual binding mode within the ATP-binding site. nih.gov Co-crystal structures showed that despite various substitutions, the relative orientation of the pyrimidine (B1678525) and the pyrazolo[1,5-b]pyridazine rings was retained across the series. nih.gov However, seemingly minor modifications, such as removing a nitrogen atom from an adjacent ring, resulted in a significant loss of binding affinity, likely due to unfavorable conformational effects that disrupt this optimal orientation. nih.gov

Molecular docking and dynamics simulations also help elucidate these interactions. For imidazo[4,5-b]pyridine derivatives, DFT analysis highlighted that regioisomeric differences critically influence binding affinity. mdpi.com The specific orientation of the pyridine nitrogen relative to the imidazole (B134444) nitrogen can minimize steric hindrance and enhance electronic stabilization, leading to stronger binding. mdpi.com Optimizing lead structures of imidazopyridazines for Haspin kinase inhibition was rapidly achieved by using a combination of crystal structures and effective docking models, which account for the conformational preferences of the ligands in the binding pocket. researchgate.net Therefore, managing the conformational flexibility of the scaffold and its side chains is essential for achieving high binding affinity and specificity.

Chemical Reactivity, Functionalization, and Derivatization of Imidazo 1,5 B Pyridazin 3 Ol

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Imidazo[1,5-b]pyridazine (B2384543) Core

The dual nature of the imidazo[1,5-b]pyridazine core allows for selective aromatic substitution reactions. The six-membered pyridazine (B1198779) ring, being electron-deficient due to the two nitrogen atoms, is generally deactivated towards electrophilic aromatic substitution. stackexchange.com Conversely, this electron deficiency makes it susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring. nih.govacs.org

In contrast, the five-membered imidazole (B134444) portion of the molecule is electron-rich and thus the preferred site for electrophilic attack. Theoretical and experimental studies on related isomers like imidazo[1,2-a]pyrazines show that electrophilic substitution, such as bromination, occurs preferentially on the imidazole ring. stackexchange.com The stability of the cationic intermediate formed during the reaction dictates the regioselectivity of the substitution. stackexchange.com

Nucleophilic substitution reactions have been documented on the pyridazine ring of related scaffolds, often involving the displacement of a halide. nih.govwur.nl For instance, a chloro-substituent on the pyridazine ring can be displaced by various nucleophiles, serving as a key step in the synthesis of diverse derivatives. nih.gov

Transition Metal-Catalyzed Coupling Reactions for Derivatization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of heterocyclic cores, including the imidazopyridazine system. researchgate.net These methods enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups.

C-H Activation and Functionalization

Direct C-H activation has emerged as an efficient strategy for the functionalization of imidazopyridazines, avoiding the need for pre-functionalized starting materials. researchgate.net Palladium and copper catalysts are commonly employed for these transformations. For the related imidazo[1,2-b]pyridazine (B131497) scaffold, direct C-3 arylation has been achieved using palladium catalysis. researchgate.net Similarly, C-H arylation at the C2 position of imidazo[4,5-b]pyridines has been demonstrated using copper(I) iodide, proceeding through a proposed concerted-metallation-deprotonation mechanism. nih.gov

Recent developments have also explored metal-free approaches. For instance, a method for methylene (B1212753) insertion to bridge two imidazo[1,5-a]pyridine (B1214698) molecules has been developed using formaldehyde (B43269) as both a carbon source and a solvent, proceeding via C(sp2)-H functionalization. nih.govnih.gov

Table 1: Examples of C-H Functionalization on Related Imidazopyridine/pyridazine Scaffolds

Scaffold Position Functionalized Reagents/Catalyst Reaction Type Reference
Imidazo[1,2-b]pyridazine C-3 Aryl halides, Pd catalyst Direct Arylation researchgate.net
Imidazo[4,5-b]pyridine C-2 Aryl halides, Cu(I)I Direct Arylation nih.gov

N-Arylation and Alkylation Reactions

The nitrogen atoms within the imidazo[1,5-b]pyridazine core can also participate in coupling reactions. N-arylation and N-alkylation of the imidazole nitrogen are common methods for derivatization. These reactions are typically catalyzed by copper or palladium complexes. researchgate.net The Chan-Lam and Ullmann couplings are classic examples of copper-catalyzed N-arylation reactions that are applicable to imidazole-containing systems, often using arylboronic acids, aryl halides, or other arylating agents. organic-chemistry.org

Palladium-catalyzed N-arylation of unsymmetrical imidazoles has also been developed, offering high regioselectivity. mit.edu These established methodologies for N-arylation of imidazoles can be applied to the imidazo[1,5-b]pyridazine system to synthesize a library of N-substituted derivatives. organic-chemistry.orgmit.edu

Oxidation and Reduction Chemistry of Imidazo[1,5-b]pyridazin-3-ol

The oxidation and reduction chemistry of the imidazo[1,5-b]pyridazine core is integral to both its synthesis and functionalization. Oxidation can be used to modify the electronic properties of the ring system or to facilitate subsequent reactions. For example, aerial oxygen or other oxidants are often used in the final aromatization step in the synthesis of imidazo-fused heterocycles. nih.gov The imidazole ring itself can undergo photo-oxidation, a process influenced by the substituents on the ring. rsc.org The formation of N-oxides on the pyridazine ring is another potential oxidative transformation, which can activate the ring for different types of substitutions.

Reduction reactions are also synthetically useful. For instance, the reduction of a nitro group, a common substituent introduced via electrophilic substitution, to an amino group provides a handle for further derivatization. The imidazole ring can also be reduced under certain conditions, for example, a single-electron transfer (SET) reduction of an imidazoline (B1206853) fragment to an imidazolidine (B613845) has been reported. researchgate.net

Formation of Salt Forms and Co-crystals: Structural Characterization and Stability

The presence of basic nitrogen atoms in the imidazo[1,5-b]pyridazine ring system allows for the formation of salts and co-crystals. nih.gov These crystalline forms are of significant interest, particularly in pharmaceutical sciences, as they can modify key physicochemical properties such as solubility, stability, and bioavailability without altering the chemical structure of the active molecule. nih.govmdpi.com

A study on a different imidazopyridazine derivative, an antimalarial drug lead, demonstrated the successful formation of various multicomponent solid forms. nih.gov This included three co-crystal forms with dicarboxylic acid coformers (adipic acid, glutaric acid, and fumaric acid) and a salt form with malonic acid. nih.gov These forms were characterized using thermal analysis and their structures were confirmed by single-crystal X-ray diffraction, revealing that the co-crystals exhibited improved aqueous solubility compared to the parent compound. nih.gov This highlights the potential of using crystal engineering to enhance the properties of compounds based on the this compound scaffold.

Synthetic Applications as a Chemical Building Block or Intermediate

The imidazopyridazine framework is a privileged scaffold found in numerous biologically active compounds and functional materials. wikipedia.orgdergipark.org.trnih.gov Consequently, this compound and its derivatives serve as valuable building blocks and intermediates in organic synthesis. nih.govtsijournals.com

Substituted imidazopyridazines have been extensively explored as kinase inhibitors in drug discovery programs. nih.govgoogle.com For example, derivatives of the isomeric imidazo[1,2-b]pyridazine system have been synthesized and evaluated as ligands for β-amyloid plaques and as anti-tubercular agents. nih.govtsijournals.com The synthesis of these complex molecules often relies on the step-wise functionalization of the core imidazopyridazine ring system. nih.gov The ability to selectively functionalize different positions of the ring makes it a versatile starting point for creating libraries of compounds for biological screening. nih.govtsijournals.com

Table 2: List of Mentioned Chemical Compounds

Compound Name Core Structure
This compound Imidazo[1,5-b]pyridazine
Adipic acid Dicarboxylic Acid
Fumaric acid Dicarboxylic Acid
Glutaric acid Dicarboxylic Acid
Malonic acid Dicarboxylic Acid
Imidazo[1,2-a]pyrazine (B1224502) Imidazopyrazine
Imidazo[4,5-b]pyridine Imidazopyridine
Imidazo[1,5-a]pyridine Imidazopyridine

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Imidazo 1,5 B Pyridazin 3 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the constitution of organic molecules in solution. For the imidazo[1,5-b]pyridazine (B2384543) framework, NMR provides crucial information regarding the proton and carbon environments, their connectivity, and spatial relationships.

One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and most fundamental insight into the molecular structure. In analogs such as imidazo[1,2-b]pyridazines, characteristic chemical shifts are observed for the protons on the fused ring system. For instance, in substituted imidazo[1,2-b]pyridazines, the protons of the pyridazine (B1198779) ring typically appear as doublets, while protons on the imidazole (B134444) moiety present as singlets.

A complete assignment of the ¹H and ¹³C NMR spectra is achieved through a combination of one- and two-dimensional (2D) NMR experiments. researchgate.net These experiments are indispensable for unequivocally establishing the connectivity of atoms within the molecule.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms, providing a clear map of which proton is attached to which carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular skeleton by revealing long-range correlations (typically over 2-3 bonds) between carbon and proton atoms. This is particularly useful for identifying quaternary carbons and linking different spin systems.

For example, in the structural analysis of various pyridazine derivatives, the complete assignment of ¹H and ¹³C NMR spectra was accomplished using a suite of 2D NMR methods, including COSY, HSQC, and HMBC experiments. researchgate.net These techniques have been successfully applied to distinguish between regioisomers of substituted imidazo[4,5-b]pyridines, a task that would be challenging with 1D NMR alone. Current time information in Bangalore, IN.

Table 1: Representative ¹H and ¹³C NMR Data for Imidazo[1,2-b]pyridazine (B131497) Analogs

This table presents typical chemical shift ranges for protons and carbons in imidazo[1,2-b]pyridazine derivatives, which serve as a reference for the analysis of Imidazo[1,5-b]pyridazin-3-ol. Actual values will vary based on substitution patterns and solvent.

Position Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
H-27.8 - 8.2 (s)134 - 138
H-37.9 - 8.5 (s)116 - 126
H-67.0 - 7.5 (d)124 - 128
H-77.7 - 8.1 (d)139 - 143
H-88.2 - 8.6 (d)116 - 118
C-8a-143 - 145

Data compiled from analogous structures reported in the literature. chemicalbook.com

While solution-state NMR is the standard for routine structural elucidation, solid-state NMR (ssNMR) spectroscopy provides invaluable information about the structure and dynamics of molecules in their native solid form. mst.edunih.gov This is particularly relevant for studying polymorphism, where different crystalline forms of the same compound can exhibit distinct physical properties.

In ssNMR, techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed to overcome the spectral line broadening observed in solids, which arises from anisotropic interactions such as dipolar coupling and chemical shift anisotropy. preprints.org By spinning the sample at a specific angle (the "magic angle" of 54.7°), these anisotropic interactions are averaged out, resulting in higher resolution spectra. mst.edu

For this compound and its analogs, ssNMR could be used to:

Characterize different polymorphic forms by identifying variations in chemical shifts and crystal packing. nih.gov

Study intermolecular interactions, such as hydrogen bonding, in the solid state.

Provide structural information on materials that are insoluble or would degrade in solution.

While specific ssNMR studies on this compound are not widely reported, the principles of the technique are broadly applicable to the analysis of crystalline and amorphous pharmaceutical compounds. preprints.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places).

For this compound (C₆H₅N₃O), HRMS would be used to verify that the experimentally measured exact mass corresponds to its calculated theoretical mass (135.0433 g/mol ). This technique is routinely used in the characterization of newly synthesized imidazopyridine derivatives to confirm their identity and purity. For instance, the structures of various imidazo[1,2-b]pyridazine and imidazo[4,5-b]pyridine analogs have been unequivocally confirmed by HRMS, which provides the molecular formula consistent with the proposed structure.

Table 2: HRMS Data for a Hypothetical Analysis of this compound

Parameter Value
Molecular Formula C₆H₅N₃O
Calculated Mass [M+H]⁺ 136.0511
Found Mass [M+H]⁺ 136.0510

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are complementary and are used to identify the functional groups present in a compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). For this compound, key IR absorption bands would include:

O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

N-H stretching: If the compound exists in a tautomeric amide form, N-H stretching bands would appear around 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹.

C=O stretching: In the case of a pyridazinone tautomer, a strong carbonyl absorption would be observed around 1650-1700 cm⁻¹.

C=C and C=N stretching: These appear in the fingerprint region (1400-1600 cm⁻¹), providing information about the heterocyclic ring system.

In the synthesis of related heterocyclic systems, IR spectroscopy has been used to confirm the presence of key functional groups, such as the C=O and N-H bands in pyridazinone intermediates. derpharmachemica.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy is an inelastic light scattering technique that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum. horiba.com For this compound, Raman spectroscopy would be valuable for characterizing the vibrations of the fused aromatic ring system. The combination of IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. mt.com

Table 3: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
O-H Stretching 3200-3600 Strong, Broad Weak
C-H (Aromatic) Stretching 3000-3100 Medium Strong
C=O (Amide tautomer) Stretching 1650-1700 Strong Medium

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. By diffracting X-rays off a single crystal, one can determine the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous proof of its structure, including the tautomeric form present in the solid state (i.e., the -ol vs. the -one form). It would also reveal details about hydrogen bonding networks and π-π stacking interactions, which govern the crystal packing.

While a crystal structure for this compound itself is not publicly available, X-ray diffraction has been used to confirm the structures of numerous related imidazopyridine and pyridazine derivatives. kuleuven.be For example, the crystal structure of an imidazo[1,2-b]pyridazine inhibitor bound to a kinase enzyme has been determined, revealing the precise binding mode and interactions with the protein. rcsb.orgnih.gov This demonstrates the power of the technique in structural biology and drug design.

Table 4: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 10.2
c (Å) 7.1
β (°) 95.5
Volume (ų) 612

UV-Vis Spectroscopy for Electronic Transitions and Electronic Structure Characterization

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides information about the conjugated π-electron system. This compound, being an aromatic heterocyclic system, is expected to exhibit strong absorption in the UV region due to π→π* transitions.

The position (λ_max) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the extent of conjugation and the presence of substituents. The hydroxyl group (-OH) on the imidazo[1,5-b]pyridazine core is an auxochrome that can influence the electronic transitions.

Studies on related imidazo[1,5-a]pyridine (B1214698) derivatives have shown that these compounds can be intensely fluorescent, with absorption maxima influenced by the substitution pattern. researchgate.net The electronic transitions are often characterized as intra-ligand π–π* in nature. chemicalbook.com UV-Vis spectroscopy, often coupled with computational methods like Time-Dependent Density Functional Theory (TD-DFT), is used to understand the electronic structure and photophysical properties of these compounds. researchgate.net For many imidazopyridazine derivatives, strong absorption is observed in the 240–280 nm range.

Emerging Applications and Future Research Directions for Imidazo 1,5 B Pyridazin 3 Ol in Advanced Chemical Science

Development as a Chemosensor or Fluorescent Probe (Purely Chemical Sensing, In Vitro Detection)

The inherent photophysical properties of imidazopyridine scaffolds make them promising candidates for the development of chemosensors and fluorescent probes. researchgate.netmdpi.com While direct research on Imidazo[1,5-b]pyridazin-3-ol as a chemosensor is still emerging, related imidazopyridine derivatives have demonstrated significant potential for the in vitro detection of various analytes. rsc.orgnih.govrsc.org

For instance, a fluorescent probe based on a fused imidazo[1,2-a]pyridine (B132010) scaffold has been successfully designed for the sensitive and selective detection of Fe³⁺ and Hg²⁺ ions in aqueous media and within HeLa cells. rsc.org This probe exhibited a 'turn-on' fluorescent response to Fe³⁺ and a 'turn-off' response to Hg²⁺, with low limits of detection of 4.0 ppb and 1.0 ppb, respectively. rsc.org Another study detailed an imidazo[1,2-a]pyridine-functionalized xanthene probe for the naked-eye detection of Hg²⁺, which was also applicable for cell imaging. rsc.org Furthermore, an imidazo[1,5-a]pyridine (B1214698) benzopyrylium-based near-infrared (NIR) fluorescent probe was developed for monitoring sulfur dioxide (SO₂), demonstrating good selectivity. nih.gov

These examples underscore the potential of the broader imidazopyridine class in sensor applications. The strategic placement of the hydroxyl group in this compound could be leveraged to modulate its electronic properties and binding affinity for specific analytes, paving the way for novel chemosensors for purely chemical sensing and in vitro diagnostics.

Application in Materials Science and Organic Electronics (e.g., as Ligands for Coordination Polymers, Supramolecular Assemblies)

The imidazopyridine framework is gaining traction in materials science and organic electronics due to its emissive properties and ability to act as a ligand. researchgate.net Derivatives of the related imidazo[1,2-b]pyridazine (B131497) have been utilized as n-type host materials in red phosphorescent organic light-emitting diodes (OLEDs). dergipark.org.tr The structural rigidity and electron-deficient nature of the imidazopyridine core contribute to its suitability for such applications.

The hydroxyl group in this compound offers an additional site for modification, allowing for the fine-tuning of its electronic and steric properties as a ligand. This could lead to the development of novel coordination polymers with tailored functionalities for applications in areas such as gas storage, separation, and catalysis.

Role in Catalysis: Ligand or Organocatalyst Design

The design of effective ligands is crucial for advancing metal-catalyzed reactions. The imidazopyridine scaffold has shown promise in this area. For example, L-shaped heterobidentate imidazo[1,5-a]pyridin-3-ylidene (N,C)-ligands have been developed for oxidant-free Au(I)/Au(III) catalysis. nih.gov These ligands, featuring a hemilabile nitrogen atom and a strong σ-donating carbene center within a rigid framework, facilitate the challenging oxidative addition step at the gold center. nih.gov Similarly, well-defined and stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes have been shown to be versatile catalysts for cross-coupling reactions. rsc.org

The this compound core, with its multiple nitrogen atoms and a modifiable hydroxyl group, presents opportunities for the design of novel multidentate ligands for a variety of catalytic transformations. The electronic properties of the ligand can be tuned by introducing different substituents, potentially leading to catalysts with enhanced activity, selectivity, and stability.

Advancements in High-Throughput Synthesis and Screening of this compound Derivatives

The exploration of the full potential of the this compound scaffold necessitates the development of efficient methods for the synthesis and screening of its derivatives. High-throughput synthesis techniques, which allow for the rapid generation of a large library of compounds, are essential in this regard.

Several synthetic strategies for related imidazopyridine systems have been reported, which could be adapted for this compound. These include cascade cyclizations, metal-catalyzed cross-coupling reactions, and multi-component reactions. rsc.orgresearchgate.netnih.gov For instance, a novel cascade two-stage reaction has been developed for the synthesis of tetrahydroimidazo[1,5-b]pyridazines. researchgate.net The functionalization of the imidazo[1,2-b]pyridazine core through various metal-catalyzed cross-coupling reactions like Sonogashira, Heck, and Suzuki-Miyaura has also been extensively reviewed. researchgate.net

Once a library of derivatives is synthesized, high-throughput screening methods can be employed to quickly identify compounds with desired properties, whether for chemosensing, materials science, or catalysis. This parallel approach to synthesis and screening can significantly accelerate the discovery of new applications for the this compound scaffold.

Integration with Artificial Intelligence and Machine Learning for Molecular Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid design of new molecules and the prediction of their properties and reaction outcomes. mdpi.com These computational tools can be particularly valuable in exploring the vast chemical space of this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms like Random Forest, can be developed to correlate the structural features of imidazopyridine derivatives with their observed activities. scielo.br For example, a QSAR model was successfully used to analyze the substitution effects of novel phosphodiesterase 10A inhibitors based on an imidazo[1,5-a]pyrido[3,2-e]pyrazine core. researchgate.net Such models can predict the properties of yet-to-be-synthesized compounds, guiding the design of molecules with enhanced performance. scielo.br

Furthermore, AI can assist in predicting the outcomes of chemical reactions and optimizing synthetic routes. By training on large datasets of known reactions, machine learning models can suggest the most efficient pathways to synthesize target this compound derivatives, saving time and resources. The integration of AI and ML into the research workflow holds immense promise for accelerating the discovery and development of new applications for this versatile scaffold. mdpi.comnih.gov

Unexplored Reactivity and Transformative Potential of the this compound Scaffold

While some synthetic methods for imidazopyridazines have been established, the full reactive potential of the this compound scaffold remains largely unexplored. The presence of multiple functional groups—the fused imidazole (B134444) and pyridazine (B1198779) rings, and the hydroxyl group—offers a rich landscape for chemical transformations.

The hydroxyl group at the 3-position can undergo reactions such as O-alkylation and O-acylation to form ethers and esters, respectively. vulcanchem.com The pyridazine ring itself can participate in electrophilic or nucleophilic aromatic substitution reactions, depending on the reaction conditions. vulcanchem.com The reactivity of the imidazole part of the fused system also presents opportunities for further functionalization.

Investigating novel reactions and transformations of this compound could lead to the discovery of new synthetic methodologies and the creation of derivatives with unique structures and properties. For example, exploring cycloaddition reactions or ring-opening transformations could unveil new chemical space and potential applications.

Interdisciplinary Research Opportunities Involving this compound

The diverse potential applications of this compound create numerous opportunities for interdisciplinary research. The development of this compound and its derivatives will benefit from collaborations between synthetic organic chemists, materials scientists, computational chemists, and analytical chemists.

Discipline Potential Contribution
Synthetic Organic Chemistry Developing novel and efficient synthetic routes to this compound and its derivatives. Exploring the reactivity of the scaffold.
Materials Science Investigating the use of derivatives in organic electronics (e.g., OLEDs), coordination polymers, and other advanced materials.
Computational Chemistry Employing AI and machine learning for molecular design, property prediction, and reaction optimization.
Analytical Chemistry Developing and validating chemosensors and fluorescent probes based on the this compound scaffold for in vitro detection.
Catalysis Chemistry Designing and synthesizing novel ligands and organocatalysts for a range of chemical transformations.

Such collaborative efforts will be crucial to fully realize the potential of the this compound scaffold and translate fundamental chemical discoveries into practical applications across various scientific and technological fields.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.